2-phenyl-2-sulfamoylacetamide
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Overview
Description
2-Phenyl-2-sulfamoylacetamide: is an organic compound with the molecular formula C8H10N2O3S It is characterized by the presence of a phenyl group attached to a sulfamoylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-sulfamoylacetamide typically involves the following steps:
Acylation: Chloroacetyl chloride is reacted with secondary amines to form the corresponding acylated product.
Sulfonation: The acylated product is then treated with sodium sulfite to introduce the sulfonamide group.
Cyclization: The intermediate is further treated with phosphorus oxychloride and secondary amines to form the desired sulfamoylacetamide structure.
Final Step: The final product is obtained by reacting the intermediate with 4-nitrobenzenesulfonyl azide.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-sulfamoylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenyl-2-sulfamoylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-2-sulfamoylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2-Diazo-2-sulfamoylacetamides: These compounds share a similar sulfamoylacetamide structure but contain a diazo group, which makes them more reactive in certain chemical reactions.
Phenylacetamides: These compounds have a phenyl group attached to an acetamide moiety but lack the sulfonamide group, resulting in different chemical properties and reactivity.
Uniqueness: 2-phenyl-2-sulfamoylacetamide is unique due to the presence of both a phenyl group and a sulfamoylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90007-56-0 |
---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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